molecular formula C26H52 B14170370 Cyclohexane, (1-hexyltetradecyl)- CAS No. 4443-60-1

Cyclohexane, (1-hexyltetradecyl)-

Cat. No.: B14170370
CAS No.: 4443-60-1
M. Wt: 364.7 g/mol
InChI Key: GWXVVKZIXZETOR-UHFFFAOYSA-N
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Description

Cyclohexane, (1-hexyltetradecyl)-, also known as 7-Cyclohexyleicosane, is a chemical compound with the molecular formula C26H52. It is a derivative of cyclohexane, where a hexyltetradecyl group is attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, (1-hexyltetradecyl)- typically involves the alkylation of cyclohexane with a hexyltetradecyl halide under specific reaction conditions. The process may include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of Cyclohexane, (1-hexyltetradecyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, (1-hexyltetradecyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .

Scientific Research Applications

Cyclohexane, (1-hexyltetradecyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexane, (1-hexyltetradecyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane, (1-hexyltetradecyl)- is unique due to the presence of the long hexyltetradecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced membrane permeability .

Properties

CAS No.

4443-60-1

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

icosan-7-ylcyclohexane

InChI

InChI=1S/C26H52/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h25-26H,3-24H2,1-2H3

InChI Key

GWXVVKZIXZETOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCC)C1CCCCC1

Origin of Product

United States

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